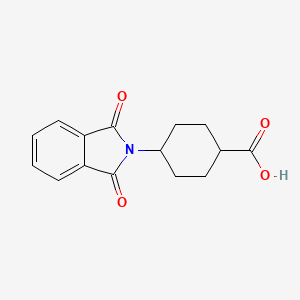

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid

Description

4-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid (CAS: 1178856-80-8) is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a 1,3-dioxoisoindole moiety. Its molecular formula is C₁₅H₁₉NO₄, with a molar mass of 277.32 g/mol, density of 1.318 g/cm³, and predicted boiling point of 497.9°C . The compound exhibits a pKa of 4.71, indicating moderate acidity, and is classified as an irritant, necessitating careful handling .

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-4,9-10H,5-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBJIELRAWTDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the 1,3-dioxoisoindole ring. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid with analogous compounds:

Key Observations :

- The dioxoisoindole moiety is shared with compounds like 5-chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid but differs in the presence of an indole ring and chlorine substitution .

- Stereochemical variations , as seen in (1S,2S)-2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid, may influence biological activity and solubility .

Physical and Chemical Properties

| Property | 4-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid | (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid | 4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 226–278 | Not reported |

| Boiling Point (°C) | 497.9 (predicted) | Not reported | Not reported |

| pKa | 4.71 | Not reported | Not reported |

| Yield (%) | Not reported | 83–99 | Not reported |

| Density (g/cm³) | 1.318 | Not reported | Not reported |

Key Findings :

- The thiazolidinone derivatives exhibit exceptionally high melting points (226–278°C), likely due to strong intermolecular hydrogen bonding and π-π stacking from the indole and thiazolidinone groups .

- The predicted boiling point of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid (497.9°C) reflects its high molecular weight and polar functional groups .

Biological Activity

4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid, identified by its CAS number 344870-52-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a carboxylic acid group and a 1,3-dioxoisoindole moiety. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 271.29 g/mol |

| CAS Number | 344870-52-6 |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid |

The biological activity of 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid is primarily attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may bind to receptors influencing cell signaling pathways, thereby altering cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic Acid exhibits antimicrobial properties against various bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones, suggesting strong antibacterial potential.

-

Evaluation of Anticancer Effects :

- In vitro tests on cancer cell lines demonstrated that the compound reduced cell viability and induced apoptosis.

- Mechanistic studies revealed activation of caspase pathways as a potential route for its anticancer effects.

-

Toxicological Assessment :

- Toxicity studies indicated a favorable safety profile at therapeutic concentrations, making it a candidate for further development.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid?

The compound is typically synthesized via a multi-step reaction involving cyclohexane derivatives and isoindole precursors. A common approach includes:

- Condensation : Reacting cyclohexane-1-carboxylic acid derivatives with phthalic anhydride derivatives under reflux in acetic acid with sodium acetate as a catalyst .

- Recrystallization : Purification via recrystallization from acetic acid or ethanol/water mixtures to isolate the product . Key intermediates should be characterized by NMR and HPLC to confirm structural integrity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS guidelines for structurally related compounds:

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR data often arise from tautomerism or solvent effects. Strategies include:

- Solvent Screening : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts.

- DFT Calculations : Use computational tools (e.g., Gaussian) to model expected chemical shifts and compare with experimental data .

- 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex regions (e.g., cyclohexane ring protons) .

Q. What strategies optimize the yield of the final product during synthesis?

Yield optimization involves:

- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP or pyridine) for improved reaction kinetics .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reflux time accordingly.

- Purification : Replace standard recrystallization with preparative HPLC for higher purity (>98%) .

Q. How does the compound’s stereochemistry influence its biological activity?

While direct data on this compound is limited, analogous isoindole derivatives show:

Q. What are the computational approaches to predict its solubility and bioavailability?

Methodological steps include:

- QSAR Modeling : Train models using datasets of similar cyclohexane-carboxylic acids to predict logS and Caco-2 permeability .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

- In Silico Tools : SwissADME or ADMETLab2.0 can estimate solubility (e.g., ~0.15 mg/mL in water) .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

Follow ICH guidelines:

Q. What analytical techniques resolve impurities in batch-to-batch variations?

Advanced impurity profiling requires:

Q. How to evaluate the compound’s potential as a pharmacophore in drug discovery?

Steps for structure-activity relationship (SAR) studies:

- Fragment Screening : Use X-ray crystallography or SPR to assess binding to target proteins (e.g., kinases) .

- Derivatization : Modify the cyclohexane or isoindole moieties (e.g., halogenation) and test activity in cellular assays .

- In Vivo PK/PD : Assess oral bioavailability and half-life in rodent models, leveraging the carboxylic acid group for salt formation to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.